molecular formula C11H13ClOS B13651857 1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one

1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13651857
M. Wt: 228.74 g/mol
InChI Key: XSBRWIBKQIBWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one is an organic compound that features a chlorophenyl group and a propylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with propylthiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+propylthiolThis compound\text{2-chlorobenzoyl chloride} + \text{propylthiol} \rightarrow \text{this compound} 2-chlorobenzoyl chloride+propylthiol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and the propylthio group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-(methylthio)ethan-1-one
  • 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one
  • 1-(2-Chlorophenyl)-2-(butylthio)ethan-1-one

Uniqueness

1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one is unique due to the specific length and structure of its propylthio group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkylthio groups.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13ClOS/c1-2-7-14-8-11(13)9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3

InChI Key

XSBRWIBKQIBWJI-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.